3-(4-Hydroxyphenyl)-3-methylbutanoic acid basic properties
3-(4-Hydroxyphenyl)-3-methylbutanoic acid basic properties
An In-Depth Technical Guide to the Properties of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid and its Structural Analogs
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid. Due to the limited availability of direct empirical data for this specific molecule, this document employs a robust methodology centered on expert analysis of its structural motifs and detailed examination of well-characterized structural analogs. By synthesizing data from related compounds, we project the physicochemical properties, propose a viable synthetic pathway, and discuss the potential biological activities of the target molecule. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and a predictive profile of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid to inform future research and application development.
Compound Identification and Core Structure
3-(4-Hydroxyphenyl)-3-methylbutanoic acid is a carboxylic acid featuring a para-substituted phenol ring attached to a quaternary carbon. This structure combines the key functional groups of a phenol, a carboxylic acid, and a sterically hindered aliphatic chain, each contributing to its overall chemical personality.
-
IUPAC Name: 3-(4-hydroxyphenyl)-3-methylbutanoic acid
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol
Caption: Chemical structure of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid.
Physicochemical Properties: A Comparative Analysis
The table below summarizes the known properties of key analogs and provides predicted values for the target compound.
| Property | 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid (Predicted) | 4-(4-Hydroxyphenyl)butanoic Acid (Isomer) | 3-Methylbutanoic Acid (Aliphatic Core) | Phenol (Aromatic Core) |
| Molecular Weight ( g/mol ) | 194.23 | 180.20 | 102.13[1] | 94.11 |
| pKa | pKa₁ ≈ 4.5-5.0 (Carboxylic)pKa₂ ≈ 9.5-10.0 (Phenolic) | ~4.78 (Carboxylic)[2] | ~4.77 | ~9.95 |
| Melting Point (°C) | Solid, likely 100-140 °C | 139-142 °C | -29 °C[3] | 40.5 °C |
| Boiling Point (°C) | > 300 °C (decomposes) | Decomposes | 175-177 °C[3] | 181.7 °C |
| Solubility | Sparingly soluble in water; Soluble in alcohols, DMSO, ethers. | Slightly soluble in Chloroform, DMSO[2]. | Soluble in 24 parts water; miscible with ethanol, ether[3]. | Soluble in water (8.3 g/100 mL); very soluble in organic solvents. |
Expert Analysis of Properties:
-
Acidity (pKa): The molecule is diprotic. The carboxylic acid moiety is expected to have a pKa value typical for aliphatic carboxylic acids, around 4.5 to 5.0. The electron-donating effect of the alkyl chain slightly decreases its acidity compared to a simpler acid. The phenolic hydroxyl group will have a pKa around 10, typical for phenols, making it a much weaker acid than the carboxylic group.
-
Solubility: The presence of two polar, hydrogen-bonding groups (hydroxyl and carboxyl) imparts some water solubility. However, the bulky, nonpolar phenyl ring and gem-dimethyl group will significantly limit this. Therefore, it is predicted to be sparingly soluble in water but readily soluble in polar organic solvents like ethanol, methanol, and DMSO, which can solvate both the polar and nonpolar regions of the molecule.
-
Physical State: The combination of a rigid phenyl ring, hydrogen bonding capabilities, and a molecular weight approaching 200 g/mol strongly suggests that this compound will be a crystalline solid at room temperature. Its melting point is likely to be substantial, influenced by the efficiency of crystal lattice packing.
Synthesis and Methodologies
As this compound is not commercially common, a de novo synthesis is required. A logical and robust synthetic strategy can be designed based on established organic chemistry principles, such as Friedel-Crafts chemistry and nucleophilic additions.
Proposed Retrosynthetic Pathway and Workflow
The most straightforward approach involves building the carbon skeleton first and then deprotecting the phenolic hydroxyl group in the final step. Anisole (methoxybenzene) is an ideal starting material because the methoxy group is an excellent ortho-, para-directing group for electrophilic aromatic substitution and serves as a stable protecting group for the phenol, which can be easily removed.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a predictive methodology based on analogous reactions. Optimization of temperature, reaction time, and purification would be necessary in a laboratory setting.
Step 1: Friedel-Crafts Acylation to form 3-(4-methoxyphenyl)-3-methylbutanoic acid
-
Rationale: This step constructs the core carbon skeleton. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent that protonates the acrylic acid, generating an acylium ion equivalent that then attacks the electron-rich anisole ring, primarily at the para position due to steric hindrance from the methoxy group.
-
Procedure:
-
To a stirred solution of polyphosphoric acid (approx. 10x weight of the acrylic acid) at 60-70 °C, add 3,3-dimethylacrylic acid (1.0 equivalent) portion-wise.
-
Once the acid has dissolved, add anisole (1.2 equivalents) dropwise, maintaining the temperature below 80 °C.
-
Stir the reaction mixture at 75 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
Step 2: Demethylation (Ether Cleavage) to yield 3-(4-Hydroxyphenyl)-3-methylbutanoic acid
-
Rationale: This final step deprotects the phenolic hydroxyl group. Strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) are standard reagents for cleaving aryl methyl ethers. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction).
-
Procedure (using HBr, adapted from a similar synthesis[2]):
-
Dissolve the intermediate from Step 1 (1.0 equivalent) in a mixture of 48% aqueous HBr (5-10 volumes) and glacial acetic acid (5-10 volumes).
-
Heat the resulting solution to reflux (approx. 120-130 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the acid and solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude final product.
-
Purify the product by column chromatography or recrystallization to obtain pure 3-(4-Hydroxyphenyl)-3-methylbutanoic acid.
-
Potential Biological and Pharmacological Profile
The biological activity of this molecule can be inferred from its primary structural motifs. The 4-hydroxyphenyl group is a known pharmacophore with significant antioxidant potential, while the carboxylic acid moiety provides a handle for metabolic interactions.
